molecular formula C10H12O2 B6145583 3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL CAS No. 1391210-01-7

3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL

Cat. No.: B6145583
CAS No.: 1391210-01-7
M. Wt: 164.2
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Description

3,4-Dihydro-1H-2-benzopyran-6-ylmethanol: is an organic compound belonging to the class of benzopyrans Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a benzaldehyde derivative and a dihydropyran derivative, followed by reduction to yield the desired product. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Chemistry: 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dihydro-2H-1-benzopyran-2-one: Known for its biological activity and presence in various pharmaceutical products.

    3,4-Dihydropyran-2-ones: These compounds are also used in organic synthesis and have similar structural features.

Uniqueness: 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is unique due to its specific functional group at the 6-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

1391210-01-7

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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